N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide

Lipophilicity Membrane Permeability ADME

This spirocyclic oxalamide (XLogP3=2.3) serves as a matched-pair tool with the o-tolyl analog (XLogP3=1.9) to deconvolve lipophilicity-driven effects in IDO1 inhibitor campaigns. Its 2,5-dimethylphenyl substitution sits within the optimal lipophilicity window for balanced permeability and metabolic stability. Supplied at ≥95% purity, it is ideal for SAR studies, analytical reference standards, and target-engagement assays where batch-to-batch consistency is critical.

Molecular Formula C18H24N2O4
Molecular Weight 332.4
CAS No. 899963-22-5
Cat. No. B2777627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide
CAS899963-22-5
Molecular FormulaC18H24N2O4
Molecular Weight332.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCC3
InChIInChI=1S/C18H24N2O4/c1-12-5-6-13(2)15(9-12)20-17(22)16(21)19-10-14-11-23-18(24-14)7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyBKPUFXYZNOGDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide (CAS 899963-22-5): Sourcing & Specification Overview for Research Procurement


N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide (CAS 899963-22-5) is a synthetic oxalamide derivative featuring a 1,4-dioxaspiro[4.4]nonane spirocyclic core and a 2,5-dimethylphenyl substituent on the distal amide nitrogen. Its molecular formula is C18H24N2O4 with a molecular weight of 332.4 g/mol, and computed physicochemical properties include an XLogP3-AA of 2.3 and 2 hydrogen bond donors [1]. The compound is catalogued under PubChem CID 18584022 and is supplied by multiple vendors at a typical purity of ≥95% . The spirocyclic oxalamide chemotype has been explored as a scaffold for heme-displacing IDO1 inhibitors in immuno-oncology research, with lead compounds from this class exhibiting low nanomolar cellular potency [2].

Why Substituting N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide with Generic Spiro-Oxalamides Risks Assay Reproducibility


Minor structural variations within the 1,4-dioxaspiro[4.4]nonane oxalamide series can profoundly alter physicochemical properties and biological activity. For instance, the target compound (N2-2,5-dimethylphenyl) exhibits a computed XLogP3-AA of 2.3, whereas the ortho-tolyl analog (N2-o-tolyl, CAS 899963-21-4) has a lower XLogP3-AA of 1.9—a difference of 0.4 log units that can materially impact membrane permeability and non-specific binding [1][2]. In the broader spiro-oxalamide IDO1 inhibitor class, seemingly conservative substituent changes at the N2-aryl position have been shown to shift cellular IC50 values by over 50-fold in SKOV3 assays [3]. These sensitivity patterns demonstrate that generic 'in-class' substitution without experimental confirmation can lead to irreproducible results in target-engagement and phenotypic assays.

Quantitative Differentiation Evidence for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide (899963-22-5) Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2,5-Dimethylphenyl vs. o-Tolyl Substituent

The 2,5-dimethylphenyl substituent on the target compound confers a computed XLogP3-AA of 2.3, which is 0.4 log units higher than the 1.9 of the ortho-tolyl (2-methylphenyl) analog. This difference reflects the additional methyl group at the 5-position of the aniline ring [1][2].

Lipophilicity Membrane Permeability ADME Oxalamide Derivatives

Spiro Core Rigidity: 1,4-Dioxaspiro[4.4]nonane vs. 1,4-Dioxaspiro[4.5]decane Scaffolds

The target compound incorporates a 1,4-dioxaspiro[4.4]nonane core (two five-membered rings), whereas a closely related commercial series utilizes a 1,4-dioxaspiro[4.5]decane core (five-membered plus six-membered rings). In the IDO1 inhibitor spiro-oxalamide series, replacement of the tertiary amide of the spirocyclic core with more flexible structural motives was required to improve fitting into the apo-IDO1 binding pocket, indicating that the intrinsic conformational rigidity of the spiro scaffold directly influences binding mode [1]. The [4.4] spiro system of the target compound provides a distinct dihedral angle and spatial orientation of the oxalamide appendage compared to the [4.5] system, potentially altering target engagement geometry.

Conformational Restriction Spirocyclic Chemistry Target Engagement Scaffold Selection

IDO1 Inhibitory Potency Range of the Spiro-Oxalamide Chemotype: A Class-Level Benchmark

The oxalamide spirocyclic chemotype to which the target compound belongs has demonstrated potent IDO1 inhibition in the literature. In a focused series of spiro-oxalamide heme-displacing IDO1 inhibitors, compounds with spirocyclic cores achieved IDO1 SKOV3 cellular IC50 values as low as 4.4 nM (compound 12) and human whole blood IC50 values down to 52 nM (compound 18). A direct oxalamide comparator lacking the spirocyclic modification showed comparable cell-based potency (IC50 = 15–32 nM for compounds 4 and 5) but inferior whole-blood activity, highlighting that the spirocyclic scaffold can improve translatability to physiologically relevant assays [1]. While the specific target compound has not been individually profiled in this published series, its core scaffold places it within a chemotype capable of single-digit nanomolar IDO1 cellular activity.

IDO1 Inhibition Immuno-Oncology Tryptophan Metabolism Heme Displacement

Purity Specification: 95%+ Minimum Purity with Batch Quality Documentation

The target compound is commercially available at a guaranteed minimum purity of ≥95% from a documented supplier . This purity threshold matches or exceeds the typical specification for research-grade oxalamide spirocycles; for comparison, the closely related N1-((1,4-dioxaspiro[4.4]nonan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide (CAS 899963-26-9) is offered at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . Ensuring ≥95% purity is critical to avoid confounding biological assay results from impurities that can act as pan-assay interference compounds (PAINS) or non-specific enzyme inhibitors.

Chemical Purity Procurement Specification Quality Control Reproducibility

Optimal Research and Procurement Application Scenarios for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide (899963-22-5)


IDO1 Inhibitor Screening and SAR Expansion

The target compound is well-suited as a starting point or comparator in structure-activity relationship (SAR) campaigns targeting heme-displacing IDO1 inhibitors. The spiro-oxalamide chemotype has published SAR data demonstrating that modifications at the N2-aryl position and spirocyclic core directly modulate potency in SKOV3 cellular assays (range: 4.4 nM to >1000 nM) and human whole blood assays (52 nM to >1300 nM) [1]. Its 2,5-dimethylphenyl substitution pattern and computed XLogP3-AA of 2.3 [2] position it within the lipophilicity range associated with balanced cellular permeability and metabolic stability, as suggested by the ADME data on lead compound 18 [1].

Physicochemical Comparator for Lipophilicity-Dependent Assay Development

The 0.4 log unit lipophilicity difference between this compound (XLogP3-AA 2.3) and the o-tolyl analog (XLogP3-AA 1.9, CAS 899963-21-4) [1][2] makes it a useful matched-pair tool to investigate lipophilicity-driven effects on membrane permeability, plasma protein binding, or non-specific cellular uptake in the oxalamide series. Researchers can use this pair to deconvolve target-specific activity from promiscuous lipophilicity-driven binding.

Spirocyclic Scaffold Comparison for Conformational Analysis

The 1,4-dioxaspiro[4.4]nonane core of this compound contrasts with the 1,4-dioxaspiro[4.5]decane core of other commercially available spiro-oxalamides. Published IDO1 SAR indicates that spirocyclic rigidity is a key determinant of binding-mode compatibility with the apo-IDO1 pocket [1]. The target compound can thus serve as a probe for understanding how [4.4] vs. [4.5] spiro systems differentially influence ligand conformation and target binding geometry.

Analytical Reference Standard Procurement for Method Validation

With a defined purity specification of ≥95%, established molecular formula (C18H24N2O4), molecular weight (332.4 g/mol), InChIKey (BKPUFXYZNOGDNW-UHFFFAOYSA-N), and computed spectral descriptors available via PubChem CID 18584022 [1], this compound can be used as an analytical reference standard for LC-MS or HPLC method development in pharmacokinetic or metabolic stability studies of spiro-oxalamide derivatives.

Quote Request

Request a Quote for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.